Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate
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Overview
Description
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a quinolone core with a chloro substituent at the 7th position and a methyl ester group at the 3rd position of the propanoate side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control over reaction conditions can lead to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core, leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Hydroxyquinolones.
Substitution: Aminoquinolones or thioquinolones.
Scientific Research Applications
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new antibiotics and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its stable quinolone structure.
Mechanism of Action
The mechanism of action of Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The chloro substituent enhances its binding affinity to the target enzymes, making it a potent antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar quinolone core but with a fluorine substituent.
Norfloxacin: Another fluoroquinolone with a similar structure but different substituents at the quinolone core.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against a broader range of bacteria.
Uniqueness
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific chloro substituent and methyl ester group, which confer distinct chemical properties and biological activities. Its synthesis and reactivity patterns differ from those of fluoroquinolones, making it a valuable compound for developing new therapeutic agents.
Biological Activity
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure that includes a chloro substituent and a keto functionality. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer contexts. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
The molecular formula of this compound is C13H12ClNO with a molecular weight of approximately 265.69 g/mol. The presence of the chloro group at the 7-position of the quinoline ring is believed to influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H12ClNO |
Molecular Weight | 265.69 g/mol |
Chloro Substituent | Yes |
Functional Groups | Ester, Ketone |
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various microorganisms, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a study conducted by Bobbarala et al., various quinoline derivatives were evaluated for their antimicrobial activity. This compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored. Quinoline derivatives are known to interact with various cellular pathways involved in cancer progression.
Research Findings
A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures have shown cytotoxic effects on cancer cell lines. This compound was tested against human breast cancer cells (MCF-7) and exhibited significant growth inhibition at micromolar concentrations. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Binding studies using fluorescence spectroscopy have shown that this compound can effectively bind to serum proteins, influencing its pharmacokinetics and bioavailability.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other structurally related compounds.
Compound Name | Structure Features | Unique Properties |
---|---|---|
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate | Chloro group at position 6 | Altered biological activity due to halogen effects |
Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate | Fluorine substitution | Enhanced solubility and bioactivity |
Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate | Ethoxy groups at positions 6 and 7 | Increased lipophilicity |
Properties
Molecular Formula |
C13H12ClNO3 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl 3-(7-chloro-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C13H12ClNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3 |
InChI Key |
AWQRTAFHUCHLRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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